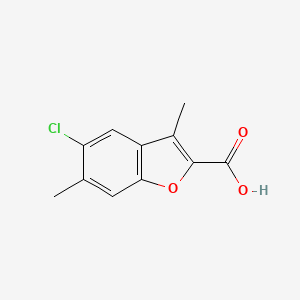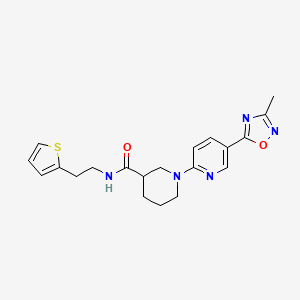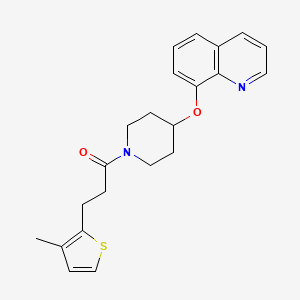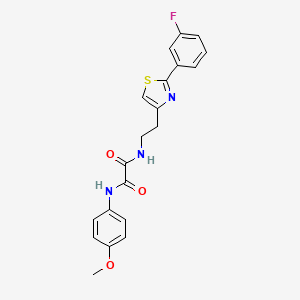
3-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline, also known as CPDQ, is a synthetic compound that has been studied for its potential applications in scientific research. CPDQ has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.
Applications De Recherche Scientifique
Structural and Optical Properties
Quinoline derivatives, including those with chlorophenyl and dichlorophenoxy groups, have been studied for their structural and optical properties. For instance, the study of 4H-pyrano[3,2-c]quinoline derivatives has shown that these compounds, when formed into thin films, display significant polycrystallinity and nanocrystallite dispersion in an amorphous matrix upon thermal deposition. Their optical properties, determined by spectrophotometer measurements, include absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, which are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Quinoline derivatives are also explored for their potential in photovoltaic applications. The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives were studied, showing their effectiveness in organic–inorganic photodiode fabrication. These compounds, when used in heterojunction diodes, exhibit rectification behavior and photovoltaic properties, making them suitable for use in solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Nonlinear Optical (NLO) and Electronic Properties
Quinoline derivatives are recognized for their nonlinear optical (NLO) and electronic properties. Studies on the structural parameters, spectroscopic characterization, and NLO analyses of specific quinoline dyes reveal insights into their molecular structure and potential applications in biological research and corrosion inhibition. These compounds demonstrate significant NLO properties, making them candidates for various technological applications, including optoelectronics and as materials for enhancing optical signal processing (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Activity
Quinoline derivatives are investigated for their antimicrobial activities. Research into new quinoxaline derivatives, closely related to quinolines, has demonstrated optimized antimicrobial activity against a variety of pathogens. These findings suggest potential pharmaceutical applications, specifically in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(2,6-dichlorophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NO/c22-15-10-8-13(9-11-15)16-12-14-4-1-2-7-19(14)25-21(16)26-20-17(23)5-3-6-18(20)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWRDSGXPZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)


![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)
![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)
![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)